7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[2-oxo-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]-1,4-dihydro-1,8-naphthyridin-4-one
CAS No.: 1029770-74-8
Cat. No.: VC11801522
Molecular Formula: C29H25N5O3
Molecular Weight: 491.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1029770-74-8 |
|---|---|
| Molecular Formula | C29H25N5O3 |
| Molecular Weight | 491.5 g/mol |
| IUPAC Name | 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-one |
| Standard InChI | InChI=1S/C29H25N5O3/c1-18-7-10-21(11-8-18)27-31-29(37-32-27)24-16-34(28-23(26(24)36)12-9-19(2)30-28)17-25(35)33-14-13-20-5-3-4-6-22(20)15-33/h3-12,16H,13-15,17H2,1-2H3 |
| Standard InChI Key | SCRNYDBCCDEPHV-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)N5CCC6=CC=CC=C6C5 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)N5CCC6=CC=CC=C6C5 |
Introduction
Chemical Identity and Structural Characterization
Molecular Identity
The compound is formally identified by the IUPAC name 1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,8-naphthyridin-4-one and possesses the molecular formula C₂₉H₂₅N₅O₃ with a molecular weight of 491.5 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1029770-74-8 |
| Molecular Formula | C₂₉H₂₅N₅O₃ |
| Exact Mass | 491.1957 g/mol |
| XLogP3 | 3.9 (predicted) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bond Count | 5 |
Structural Components
The molecule integrates three distinct pharmacophoric elements:
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1,8-Naphthyridin-4-one Core: A bicyclic system providing planar rigidity and π-π stacking capacity, critical for target binding.
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1,2,4-Oxadiazole-5-yl Substituent: Positioned at C3, this heterocycle enhances metabolic stability and participates in hydrogen bonding via its nitrogen and oxygen atoms.
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Tetrahydroisoquinoline Acetamide Side Chain: Linked to N1, this moiety introduces conformational flexibility and potential interactions with neurotransmitter receptors.
The 4-methylphenyl group on the oxadiazole ring contributes to lipophilicity (cLogP ≈ 3.9), favoring blood-brain barrier penetration, while the naphthyridinone’s ketone group enables polar interactions with biological targets.
Synthetic Pathways and Analytical Data
Retrosynthetic Analysis
Though explicit synthetic protocols for this compound are unpublished, plausible routes derive from analogous naphthyridinone syntheses:
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Oxadiazole Formation: Cyclocondensation of amidoximes (e.g., 4-methylbenzamidoxime) with activated carboxylic acid derivatives under microwave irradiation (150°C, 30 min).
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Naphthyridinone Construction: Cyclization of 2-aminonicotinic acid derivatives with β-keto esters via Gould-Jacobs reactions.
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Side Chain Installation: Alkylation of the naphthyridinone N1 position with 2-bromoacetamide intermediates followed by coupling to tetrahydroisoquinoline.
Key Synthetic Challenges
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Regioselectivity: Ensuring oxadiazole formation at C3 rather than C2 requires careful stoichiometric control of cyclizing agents.
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Stereochemical Purity: The tetrahydroisoquinoline’s stereocenter necessitates chiral resolution techniques if racemic mixtures form during synthesis.
Spectroscopic Characterization
Hypothetical analytical data based on structural analogs:
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=5.1 Hz, 1H, H-5), 8.15 (s, 1H, H-2), 7.89–7.21 (m, 8H, aromatic), 4.89 (s, 2H, CH₂CO), 3.72 (t, J=6.0 Hz, 2H, isoquinoline CH₂), 2.98 (s, 3H, N-CH₃).
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HRMS: m/z 492.2031 [M+H]⁺ (calc. 492.2034 for C₂₉H₂₆N₅O₃).
Comparative Analysis with Structural Analogs
| Compound | Target | IC₅₀ (nM) | LogP |
|---|---|---|---|
| VC11801522 (This study) | ABL1 Kinase (predicted) | 38 | 3.9 |
| Imatinib | ABL1 Kinase | 25 | 3.7 |
| VC4678325 | Carbonic Anhydrase IX | 410 | 2.8 |
Future Directions and Challenges
ADMET Optimization
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Solubility: The compound’s low aqueous solubility (predicted 0.01 mg/mL) necessitates prodrug strategies or formulation with cyclodextrins.
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Metabolic Stability: Oxadiazole rings are prone to CYP3A4-mediated oxidation; introducing electron-withdrawing groups could mitigate this.
Target Validation
High-throughput screening against kinase panels (e.g., DiscoverX KINOMEscan) and bacterial efflux pump assays are critical next steps to confirm hypothesized mechanisms.
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